molecular formula C24H33N5O4 B2846554 8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941873-41-2

8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2846554
M. Wt: 455.559
InChI Key: BIVTWSVVMHXWQM-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves studying the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Synthesis and Antidepressant Properties

  • Antidepressant Activity : The compound synthesized from the interaction of 8-bromo-1-ethyl-3-methyl 7-(1,1-dioxothietan-3-yl)-1H-purine-2,6(3H,7H)-dione with cyclohexylamine exhibits antidepressant activity. This activity is most pronounced at a dose of 1.6 mg/kg (Халиуллин et al., 2017); (Khaliullin et al., 2018).

Molecular Structure Analysis

  • Molecular Geometry : The molecules of the title compound possess a typical geometry, with the fused rings of the purine system being planar and inclined at an angle of 0.6°. The aminohydroxyalkyl group and the benzylamine group have specific conformations. Molecules are joined by a network of hydrogen bonds (Karczmarzyk et al., 1995).

Cardiovascular Activity

  • Cardiovascular Effects : Derivatives of this compound have been tested for electrocardiographic, antiarrhythmic, and hypotensive activity. Specific derivatives displayed strong prophylactic antiarrhythmic activity and hypotensive effects, suggesting potential cardiovascular applications (Chłoń-Rzepa et al., 2004).

Synthesis and Reactions

  • Synthesis of Derivatives : Various methods for synthesizing derivatives of 8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have been explored. These include reactions with enaminones and glycerol epichlorohydrin, providing a foundation for further chemical research (Meena et al., 2018); (Kremzer et al., 1981).

Analgesic Activity

  • Analgesic Properties : New derivatives of this compound have shown significant analgesic activity in in vivo models, highlighting their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Antitumor Activity

  • Potential in Cancer Research : Novel derivatives have been synthesized with potential antitumor activity and vascular relaxing effects. This indicates a promising direction for cancer research and treatment applications (Ueda et al., 1987).

Antimicrobial and Antifungal Potential

  • Antimicrobial and Antifungal Applications : The synthesized derivatives have been tested against gram-positive and gram-negative bacteria and fungi, showing potential as antistaphylococcal and antifungal agents (Ivanchenko, 2018).

Anti-inflammatory Activity

  • Anti-inflammatory Effects : Some analogues based on this compound's structure exhibited anti-inflammatory activity in models of chronic inflammation, comparable to certain existing anti-inflammatory drugs (Kaminski et al., 1989).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.


Future Directions

This would involve a discussion on the potential future applications of the compound and the research directions that could be pursued.


Please consult with a professional chemist or a relevant expert for accurate information.


properties

IUPAC Name

8-(cyclohexylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O4/c1-4-16-9-8-12-19(13-16)33-15-18(30)14-29-20-21(27(2)24(32)28(3)22(20)31)26-23(29)25-17-10-6-5-7-11-17/h8-9,12-13,17-18,30H,4-7,10-11,14-15H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVTWSVVMHXWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NC4CCCCC4)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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